molecular formula C17H27N5O2 B2655807 tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate CAS No. 1353946-67-4

tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate

Cat. No.: B2655807
CAS No.: 1353946-67-4
M. Wt: 333.436
InChI Key: NTCWZFAZKUDWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrimidine-Based Compounds in Drug Discovery

Pyrimidines, aromatic heterocycles with nitrogen atoms at positions 1 and 3, have been integral to biochemistry and pharmacology since their discovery in the 19th century. Early work by Grimaux (1879) and Pinner (1884) established methods for synthesizing pyrimidine derivatives, leading to barbituric acid—a precursor to sedatives like phenobarbital. The mid-20th century saw pyrimidines ascend as antiviral and anticancer agents, exemplified by 5-fluorouracil and zidovudine. Their structural similarity to nucleobases enables interactions with enzymes and nucleic acids, making them indispensable in targeting DNA replication and repair pathways.

Recent decades have witnessed a resurgence in pyrimidine chemistry, driven by innovations in combinatorial synthesis and structure-based drug design. For instance, Kumari et al. (2024) developed pyrimidine-piperazine hybrids targeting bacterial DNA gyrase, showcasing the scaffold’s adaptability in addressing antibiotic resistance. Similarly, Li et al. engineered pyrimidine sulfonamides with potent antifungal activity, underscoring their broad-spectrum utility. These advancements reflect pyrimidines’ enduring relevance in modern therapeutics.

Table 1: Milestones in Pyrimidine-Based Drug Development

Year Discovery/Development Significance
1879 Synthesis of barbituric acid Foundation for sedative-hypnotics
1957 5-Fluorouracil First pyrimidine antimetabolite for cancer
1987 Zidovudine Pioneering antiretroviral for HIV
2024 Pyrimidine-piperazine antibacterials Novel mechanism against resistant pathogens

Significance of Cyclopropylamino-Pyrimidine Derivatives

The cyclopropylamino group, characterized by a strained three-membered ring, confers unique pharmacokinetic and pharmacodynamic advantages. Its incorporation into pyrimidine scaffolds enhances metabolic stability by resisting oxidative degradation, while the rigid geometry improves target selectivity. For example, cyclopropane-containing analogs in kinase inhibitors exhibit prolonged half-lives due to reduced cytochrome P450 metabolism.

In the context of pyrimidines, cyclopropylamino substituents at position 6 (as seen in the target compound) likely modulate electronic effects on the heterocycle, influencing hydrogen-bonding interactions with biological targets. Recent work by Li et al. demonstrated that analogous substitutions in pyrimidine sulfonamides improved antifungal potency against Candida albicans by 30-fold compared to Fluconazole. This suggests that the cyclopropylamino group enhances membrane permeability or target affinity, though specific mechanistic studies on the tert-butyl derivative remain pending.

Evolution of Piperidine-1-carboxylate Structures in Medicinal Chemistry

Piperidine, a six-membered amine heterocycle, has been widely employed to confer conformational restraint and improve bioavailability. The tert-butyl carbamate group (Boc) serves dual roles: as a protecting group during synthesis and as a modulator of solubility and pharmacokinetics in final compounds. For instance, Boc-protected piperidines in kinase inhibitors enhance blood-brain barrier penetration due to increased lipophilicity.

The integration of piperidine-1-carboxylate into pyrimidine hybrids, as seen in the target compound, follows precedents like the chrysin-substituted pyrimidine-piperazine antibacterials. Here, piperazine’s basic nitrogen facilitates salt formation for improved solubility, while the Boc group stabilizes the molecule during storage. Analogous strategies in Pfizer’s crizotinib highlight piperidine-carboxylates’ utility in balancing potency and drug-like properties.

Current Research Landscape of Pyrimidine-Piperidine Hybrid Structures

Contemporary research emphasizes hybrid structures merging pyrimidine’s target versatility with piperidine’s pharmacokinetic benefits. A 2024 study by Kumari et al. synthesized pyrimidine-piperazine hybrids (e.g., compound 40 ) showing nanomolar activity against DNA gyrase, a bacterial topoisomerase. Similarly, Li et al. reported pyrimidine-piperidine sulfonamides with sub-μg/mL MIC~90~ values against resistant fungi. These hybrids exploit piperidine’s ability to occupy hydrophobic enzyme pockets while pyrimidine engages catalytic residues.

Table 2: Recent Pyrimidine-Piperidine Hybrids and Their Targets

Hybrid Structure Target Activity Reference
Chrysin-pyrimidine-piperazine DNA gyrase IC~50~ = 12 nM Kumari et al., 2024
Pyrimidine-sulfonylurea-piperidine Fungal CYP51 MIC~90~ = 0.05 μg/mL Li et al., 2024
Pyrimidodiazepine-ACE2 inhibitors SARS-CoV-2 spike EC~50~ = 1.2 μM PubMed, 2024

Properties

IUPAC Name

tert-butyl 4-[[6-(cyclopropylamino)pyrimidin-4-yl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-17(2,3)24-16(23)22-8-6-13(7-9-22)21-15-10-14(18-11-19-15)20-12-4-5-12/h10-13H,4-9H2,1-3H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCWZFAZKUDWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=NC(=C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1353989-79-3
  • Molecular Formula : C₁₈H₂₉N₅O₂S
  • Molecular Weight : 379.52 g/mol
  • Structure: Features a piperidine ring linked to a pyrimidine moiety via an amino group, with a cyclopropylamino substituent at the pyrimidine’s 6-position and a methylthio group at the 2-position.

Physicochemical Properties :

  • Physical State : Solid (exact color unspecified; similar compounds are light yellow) .
  • Storage : Sealed in dry conditions at 2–8°C .

Comparison with Structural Analogues

Structural Modifications and Key Differences

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Structural Features
Target Compound (1353989-79-3) C₁₈H₂₉N₅O₂S 379.52 2-(Methylthio)pyrimidine, cyclopropylamino group at C6, tert-butyl carbamate on piperidine
tert-Butyl 4-((6-(Cyclopropylamino)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate (1353974-36-3) C₁₈H₂₉N₅O₂ 347.46 Methylamino instead of amino linkage; lacks methylthio group
tert-Butyl 3-(((6-(Cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate (1353989-88-4) C₁₈H₂₉N₅O₂ 347.45 Methylene bridge between piperidine and pyrimidine; no methylthio group
tert-Butyl 4-((6-(Diethylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate (1353947-49-5) C₁₈H₃₁N₅O₂ 361.48 Diethylamino substituent at C6; lacks methylthio group

Key Observations :

  • Amino vs. Methylamino Linkage: The methylated analogue (1353974-36-3) may exhibit altered steric hindrance and hydrogen-bonding capacity .
  • Substituent Effects: Diethylamino (1353947-49-5) increases bulkiness, possibly affecting target selectivity compared to cyclopropylamino .

Comparison with Analogues :

  • Methylthio Incorporation : Likely introduced via thiolation of chloropyrimidine intermediates, a step absent in analogues without sulfur .
  • Parallel Synthesis : highlights multi-step processes with parallel reactions (e.g., HCl/MeOH deprotection), a common strategy for tert-butyl carbamates .

Physicochemical and Stability Profiles

Property Target Compound 1353974-36-3 (Methylamino) 1353989-88-4 (Methylene Bridge)
Solubility Low (predicted, hydrophobic) Moderate Low
Stability Stable at 2–8°C Similar storage Likely similar
Hygroscopicity Not reported Not reported Not reported

Notes:

  • The methylthio group in the target compound may reduce aqueous solubility compared to non-sulfur analogues .
  • All compounds require dry storage to preserve Boc group integrity .

Hypothesized Targets :

  • Kinase Inhibition: Pyrimidine derivatives often target ATP-binding sites in kinases. The cyclopropylamino group may enhance selectivity for specific isoforms .
  • Methylthio Role : Could modulate electron distribution, affecting binding affinity compared to analogues like 1353974-36-3 .

Regulatory Considerations :

  • Compounds with methylthio groups (e.g., target) may require additional ecotoxicity assessments due to sulfur content .

Biological Activity

tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly as an inhibitor of various protein kinases. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical formula of this compound is C18H29N5O2C_{18}H_{29}N_{5}O_{2} with a molecular weight of approximately 379.52 g/mol. The compound features a piperidine ring substituted with a pyrimidine moiety, which is crucial for its biological activity.

The compound primarily acts as an inhibitor of glycogen synthase kinase 3 (GSK-3), a key player in various cellular processes including metabolism and cell division. Inhibition of GSK-3 has been linked to therapeutic effects in conditions such as Alzheimer's disease and cancer.

Biological Activity

Research indicates that the compound exhibits potent inhibitory effects on GSK-3β with IC50 values reported in the low nanomolar range. For instance, comparative studies have shown that modifications to the piperidine structure can enhance potency and metabolic stability.

Compound IC50 (nM) Remarks
This compound~480Moderate potency against GSK-3β
Amide derivatives~360Improved metabolic stability

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its structural components. Key findings include:

  • Cyclopropyl Substitution : The presence of a cyclopropyl group enhances binding affinity to the target enzyme.
  • Pyrimidine Modifications : Variations in the pyrimidine ring structure can lead to changes in inhibitory potency.
  • Stereochemistry : Different enantiomers of the compound exhibit varying levels of activity, underscoring the importance of stereochemical configuration in drug design.

Case Study 1: In Vitro Studies

In vitro assays demonstrated that this compound effectively inhibited GSK-3β activity in human cell lines, leading to increased levels of glycogen synthesis and reduced apoptosis rates in neuronal cells.

Case Study 2: In Vivo Efficacy

Animal model studies have shown that administration of this compound resulted in significant neuroprotective effects, suggesting its potential application in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier was confirmed through pharmacokinetic studies.

Q & A

(Basic) What synthetic methodologies are recommended for synthesizing tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step coupling reactions. A common approach includes:

  • Step 1 : Reacting 6-(cyclopropylamino)pyrimidin-4-amine with tert-butyl piperidine-1-carboxylate derivatives.
  • Step 2 : Using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane or acetonitrile at controlled temperatures (20–25°C) .
  • Step 3 : Purification via column chromatography and characterization using HPLC or NMR to confirm purity (>95%) .

Key Considerations : Optimize stoichiometry of the cyclopropylamino group to prevent side reactions. Monitor intermediates via thin-layer chromatography (TLC) .

(Basic) What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
Despite being classified as non-hazardous (non-GHS), strict precautions are advised:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if dust generation is possible .
  • Ventilation : Perform reactions in a fume hood to minimize inhalation risks .
  • Storage : Store in sealed containers at 2–8°C, away from light and moisture .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose of as chemical waste .

Note : Conflicting classifications exist; always treat the compound as potentially reactive due to its amine and pyrimidine groups .

(Advanced) How can reaction conditions be optimized to enhance yield during the coupling of cyclopropylamino-pyrimidine and piperidine intermediates?

Methodological Answer:
Key optimization strategies include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to improve solubility of intermediates. Evidence shows dichloromethane achieves 70–80% yield .
  • Temperature Control : Maintain 0–5°C during coupling to suppress side reactions (e.g., hydrolysis of the tert-butyl group) .
  • Catalyst Loading : Increase DMAP concentration (0.2–0.3 eq) to accelerate reaction kinetics .
  • Workup : Employ aqueous extraction with NaHCO₃ to remove unreacted amines, followed by recrystallization in ethanol/water .

Data Contradiction : Higher temperatures (25°C) in acetonitrile may improve cyclopropyl group stability but risk tert-butyl cleavage .

(Advanced) What analytical techniques are most effective for characterizing structural integrity and purity?

Methodological Answer:
A combination of techniques is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of cyclopropyl (δ 0.5–1.0 ppm) and tert-butyl (δ 1.4 ppm) groups. Compare with reference spectra .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 347.4552 [M+H]⁺ for C₁₈H₂₉N₅O₂) .
  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients to assess purity (>98%) and detect trace impurities .
  • X-ray Crystallography : Resolve stereochemistry of the piperidine ring if chiral centers are present .

Pitfall : Cyclopropyl groups may cause signal splitting in NMR; use deuterated DMSO for clearer spectra .

(Advanced) How does the cyclopropylamino substituent influence the compound’s stability under acidic or oxidative conditions?

Methodological Answer:
The cyclopropylamino group confers both stability and reactivity:

  • Acidic Conditions : Protonation of the pyrimidine nitrogen occurs at pH < 4, but the cyclopropyl ring remains intact due to strain resistance. Monitor via pH-controlled stability studies .
  • Oxidative Conditions : Susceptible to ring-opening via hydroxyl radicals (e.g., H₂O₂/Fe²⁺). Use radical scavengers (e.g., BHT) during storage .
  • Thermal Stability : Decomposes above 150°C; DSC/TGA analysis recommended for storage guidelines .

Contradiction : While cyclopropyl groups are generally stable, steric strain in this compound may accelerate degradation under UV light .

(Advanced) What strategies are employed to study this compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:
For target engagement studies:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., MAPK or PI3K) based on pyrimidine’s ATP-mimetic properties .
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding affinity (KD) .
  • Cellular Assays : Test cytotoxicity (MTT assay) and IC₅₀ in cancer cell lines (e.g., HCT-116) at 1–100 µM concentrations .

Data Limitation : Limited in vivo data exist; prioritize ADME studies (e.g., microsomal stability assays) .

(Basic) What are the recommended storage conditions to ensure long-term stability?

Methodological Answer:

  • Temperature : Store at –20°C for long-term (>6 months) or 2–8°C for short-term use .
  • Humidity Control : Use desiccants (silica gel) in sealed containers to prevent hydrolysis of the carboxylate ester .
  • Light Protection : Amber glass vials prevent photodegradation of the pyrimidine ring .

Validation : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) to simulate shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.